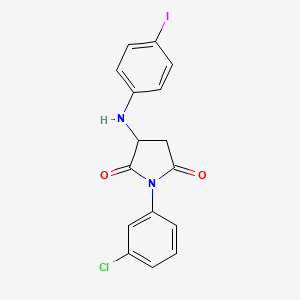
1-(3-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3-chlorophenyl and 4-iodoanilino groups can be done through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling up reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Process optimization: Improving yields and reducing costs through process optimization.
Quality control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might involve:
Molecular targets: Binding to specific enzymes, receptors, or other proteins.
Pathways involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-(4-bromoanilino)pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of iodine.
1-(3-Chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(3-Chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. The specific combination of these substituents might confer unique properties compared to its analogs.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2O2/c17-10-2-1-3-13(8-10)20-15(21)9-14(16(20)22)19-12-6-4-11(18)5-7-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKKJVPHCQUOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
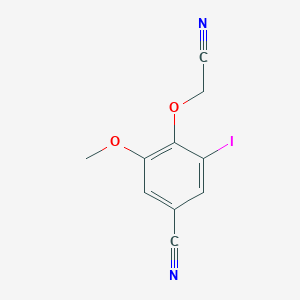
![Cyclohexylmethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4915237.png)
![2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B4915248.png)
![4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione](/img/structure/B4915249.png)
![4-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4915252.png)
![4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid](/img/structure/B4915260.png)
![Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4915263.png)
![N-[3-(4-morpholinyl)propyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4915271.png)
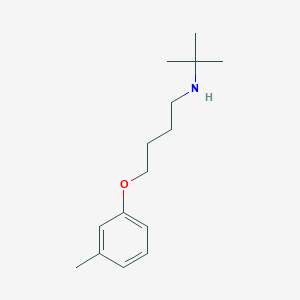
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B4915288.png)
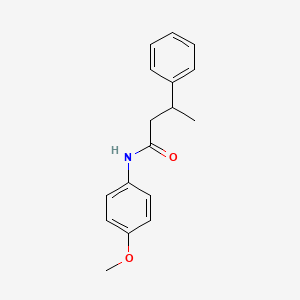
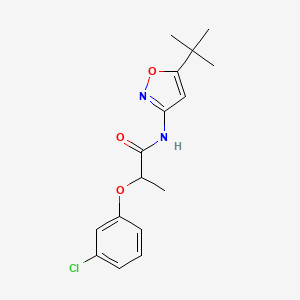
![6-(3,5-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B4915329.png)
![3-(Ethylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4915335.png)
